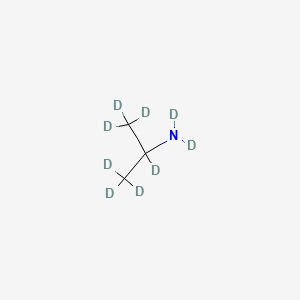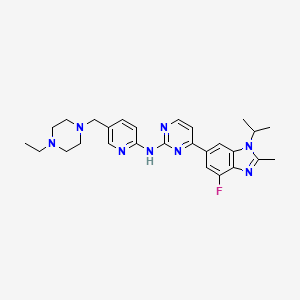
Desfluoro-Abemaciclib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfluoro-Abemaciclib is a derivative of Abemaciclib, a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Abemaciclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . This compound, as the name suggests, is a modified version where fluorine atoms are replaced or removed, potentially altering its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro-Abemaciclib involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Substitution Reactions:
Cyclization: The formation of the final cyclic structure is achieved through cyclization reactions, often under high-temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be critical. High-Performance Liquid Chromatography (HPLC) is often used for the purification and validation of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Desfluoro-Abemaciclib undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Desfluoro-Abemaciclib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers resistant to traditional CDK4/6 inhibitors.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mecanismo De Acción
Desfluoro-Abemaciclib exerts its effects by inhibiting CDK4 and CDK6, enzymes crucial for cell cycle progression. By blocking these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Palbociclib: Another CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to Palbociclib, used for HR+/HER2- breast cancer.
Lerociclib: A newer CDK4/6 inhibitor with a different side effect profile.
Comparison: Desfluoro-Abemaciclib is unique due to the absence of fluorine atoms, which may result in different pharmacokinetic properties compared to its fluorinated counterparts. This modification could potentially reduce certain side effects or alter its efficacy in specific cancer types .
Propiedades
Fórmula molecular |
C27H33FN8 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-34-10-12-35(13-11-34)17-20-6-7-25(30-16-20)33-27-29-9-8-23(32-27)21-14-22(28)26-24(15-21)36(18(2)3)19(4)31-26/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,32,33) |
Clave InChI |
VZNGXDUPNUHSRF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=CC(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)

![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
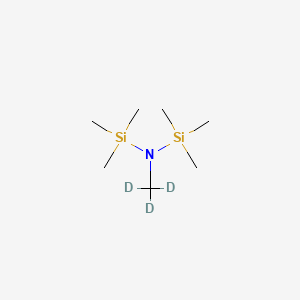
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
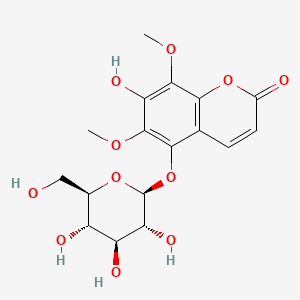
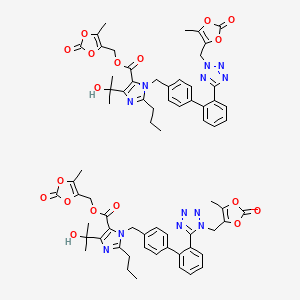

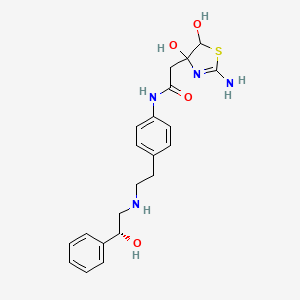
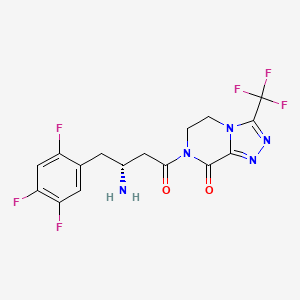
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
